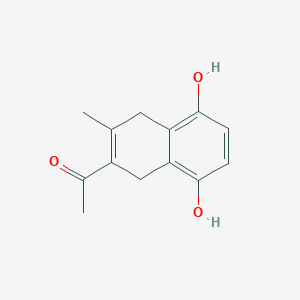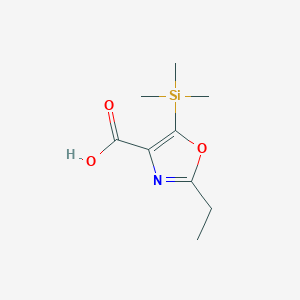![molecular formula C11H20N2O2 B11887446 4-Isopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11887446.png)
4-Isopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one can be achieved through several synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of but-3-en-1-ol and methanesulfonic acid (MeSO₃H) as reagents .
Industrial Production Methods
the complexity of the spirocyclic structure suggests that large-scale production would require optimization of the synthetic routes to ensure cost-effectiveness and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-Isopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions typically produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
4-Isopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Isopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets and pathways. For instance, its inhibitory effect on the MmpL3 protein of Mycobacterium tuberculosis is a key area of interest. This protein is essential for the survival of the bacterium, making it a promising target for the development of new antituberculosis drugs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 4-(phenylmethyl)-
- 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 4-cyclopropyl-9-[[4-(7-quinolinyl)phenyl]sulfonyl]-
- 4-cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Uniqueness
4-Isopropyl-1-oxa-4,9-diazaspiro[5Its ability to inhibit the MmpL3 protein of Mycobacterium tuberculosis highlights its unique therapeutic potential compared to other similar compounds .
Eigenschaften
Molekularformel |
C11H20N2O2 |
|---|---|
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
4-propan-2-yl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one |
InChI |
InChI=1S/C11H20N2O2/c1-9(2)13-8-11(15-7-10(13)14)3-5-12-6-4-11/h9,12H,3-8H2,1-2H3 |
InChI-Schlüssel |
CNGWJOUWDJQQFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CC2(CCNCC2)OCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Methyl-9-(2-pyridinyl)-7-oxa-8-azadispiro[2.0.2.3]nonane](/img/structure/B11887381.png)





![4,8-Dimethyl-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-dione](/img/structure/B11887413.png)



![3-chloro-9H-pyrido[2,3-b]indol-5-ol](/img/structure/B11887456.png)
![Ethyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11887464.png)
